2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ylsulfonyl)acetamide
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Overview
Description
2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ylsulfonyl)acetamide is a complex organic compound that features a boronic ester group, a pyridine ring, and a sulfonylacetamide moiety. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ylsulfonyl)acetamide typically involves multiple steps. One common method includes the borylation of a pyridine derivative followed by sulfonylation and acetamide formation. The reaction conditions often require the use of palladium catalysts and specific ligands to facilitate the borylation process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the safety and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ylsulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The sulfonyl group can be reduced under specific conditions.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for borylation, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic ester group typically yields boronic acids, while reduction of the sulfonyl group can produce thiols or sulfides.
Scientific Research Applications
2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ylsulfonyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of certain enzymes.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The exact mechanism of action for 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ylsulfonyl)acetamide is not well-documented. it is believed to interact with molecular targets through its boronic ester and sulfonyl groups, which can form reversible covalent bonds with specific biomolecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar in structure but contains a fluorine atom instead of a sulfonylacetamide group.
Phenylboronic acid pinacol ester: Contains a phenyl group instead of a pyridine ring.
2-Methoxypyridine-5-boronic acid pinacol ester: Features a methoxy group on the pyridine ring.
Uniqueness
2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ylsulfonyl)acetamide is unique due to its combination of a boronic ester, pyridine ring, and sulfonylacetamide moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various research applications.
Properties
Molecular Formula |
C13H19BN2O5S |
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Molecular Weight |
326.2 g/mol |
IUPAC Name |
2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]sulfonylacetamide |
InChI |
InChI=1S/C13H19BN2O5S/c1-12(2)13(3,4)21-14(20-12)9-5-10(7-16-6-9)22(18,19)8-11(15)17/h5-7H,8H2,1-4H3,(H2,15,17) |
InChI Key |
KPSFGXWQQISWCZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)S(=O)(=O)CC(=O)N |
Origin of Product |
United States |
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